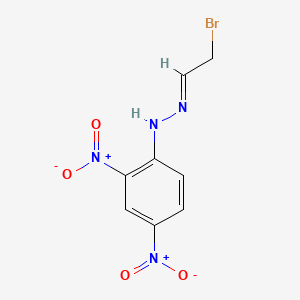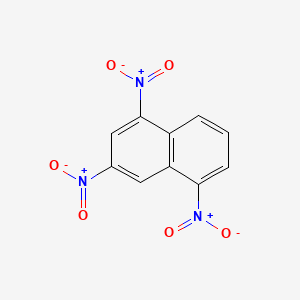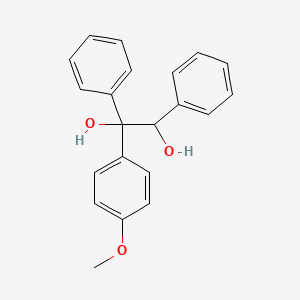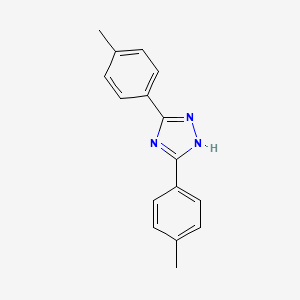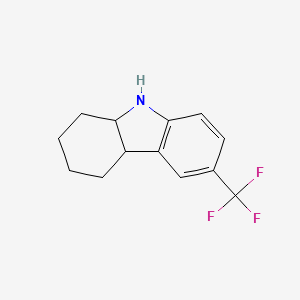
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired carbazole compound.
Industrial Production Methods
Industrial production of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.
Applications De Recherche Scientifique
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound without the trifluoromethyl group.
2,3,4,4a,9,9a-hexahydro-1H-Carbazole: Similar structure but lacks the trifluoromethyl group.
6-(trifluoromethyl)-1H-Carbazole: Contains the trifluoromethyl group but differs in the degree of saturation.
Uniqueness
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other carbazole derivatives.
Propriétés
Formule moléculaire |
C13H14F3N |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,9,11,17H,1-4H2 |
Clé InChI |
MYOMKIWFOINOBR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


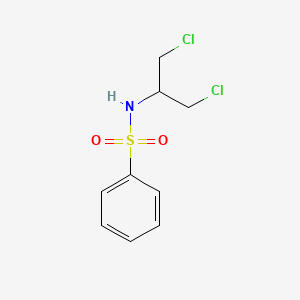
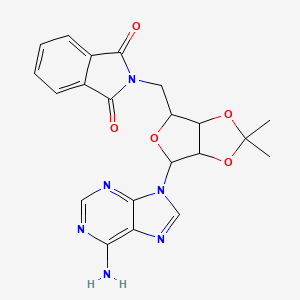
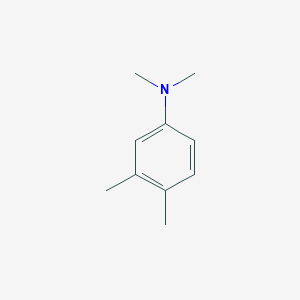
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
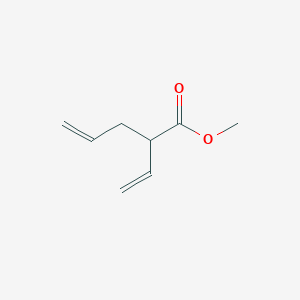
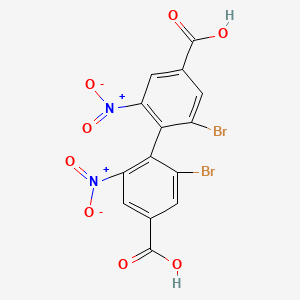
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
